GPX4-Mediated Ferroptosis Inhibition: A Distinct Biological Profile vs. Pirfenidone and Ferroptosis Inhibitors
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone demonstrates potent inhibition of GPX4-mediated ferroptosis in human LOX IMVI cells with an EC50 value of 44 nM [1]. This activity is a direct functional divergence from its parent compound, Pirfenidone, whose established mechanism centers on TGF-β pathway inhibition rather than ferroptosis modulation [2].
| Evidence Dimension | GPX4-mediated ferroptosis inhibition |
|---|---|
| Target Compound Data | EC50 = 44 nM |
| Comparator Or Baseline | Pirfenidone: TGF-β pathway inhibition (no reported GPX4 activity at comparable concentrations) |
| Quantified Difference | Not applicable (orthogonal mechanism) |
| Conditions | Human LOX IMVI cells, ferroptosis-mediated cell death measured as cell viability |
Why This Matters
This orthogonal mechanism establishes the compound as a unique probe for ferroptosis research, distinct from the antifibrotic parent drug, justifying its selection for GPX4-related studies.
- [1] BindingDB. Entry BDBM50547193 (CHEMBL1951048): 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone. GPX4 Ferroptosis Assay, EC50 = 44 nM. Accessed 2026. View Source
- [2] DrugMap. Pirfenidone entry. Mechanism of Action: TGF-β inhibition. Accessed 2026. View Source
